2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This scaffold is substituted at position 2 with a 4-ethoxyphenyl group and at position 5 with a methyl-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety. The ethoxy and methoxy substituents enhance solubility and electronic effects, while the oxadiazole ring contributes to metabolic stability and π-π stacking interactions, which are critical for bioactivity .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-3-32-19-10-4-16(5-11-19)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-33-22)17-6-8-18(31-2)9-7-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOOWDCCKKLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.45 g/mol. The structure comprises a pyrazolo[1,5-a]pyrazin core substituted with ethoxy and methoxy phenyl groups as well as an oxadiazole moiety. This structural complexity is believed to contribute to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one in focus have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. A notable study demonstrated that pyrazole derivatives could effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in several cancers .
| Compound | Target | Activity |
|---|---|---|
| Pyrazole Derivative A | BRAF(V600E) | Inhibition |
| Pyrazole Derivative B | EGFR | Inhibition |
| Pyrazole Derivative C | Telomerase | Inhibition |
Antimicrobial Activity
The compound's potential antimicrobial activity has been investigated through various assays. Pyrazoles have been reported to exhibit both antibacterial and antifungal properties. For example, derivatives similar to the target compound demonstrated significant inhibition against pathogenic bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Sensitive |
| Candida albicans | Sensitive |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been substantiated through multiple studies. These compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . The specific compound under consideration may exhibit similar effects, contributing to its therapeutic profile in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions of the pyrazole ring can significantly influence their potency and selectivity. For instance:
- Substitution at the 4-position with ethoxy or methoxy groups has been associated with enhanced antitumor activity.
- Incorporation of oxadiazole moieties tends to improve antimicrobial efficacy.
Case Studies
- Anticancer Screening : A study screened a library of pyrazole derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 cells when used alone and in combination with doxorubicin .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of a series of pyrazoles against common pathogens. The results indicated that compounds with similar structures exhibited potent antibacterial effects against Gram-positive bacteria .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. The presence of the oxadiazole moiety enhances this activity by potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival .
Anticancer Properties
Research suggests that compounds similar to 2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one may inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation and programmed cell death .
Anti-inflammatory Effects
Studies have demonstrated that pyrazolo[1,5-a]pyrazines can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases such as arthritis and colitis. The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes including:
- Formation of Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
- Oxadiazole Incorporation : Introducing the oxadiazole group via cyclization reactions.
- Functionalization : Attaching ethoxy and methoxy groups at strategic positions to enhance solubility and biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related pyrazolo-pyrazinone derivatives:
Key Observations:
This may enhance binding affinity in biological targets . Chlorine in ’s derivative increases lipophilicity but may reduce aqueous solubility compared to the target compound’s methoxy/ethoxy groups .
Bioactivity Trends: Pyrazolo-pyrazinones with dimethoxyphenethyl substituents () exhibit protein-binding properties, suggesting that the target compound’s methoxy groups could similarly modulate interactions with enzymes or receptors . Oxadiazole-containing derivatives (e.g., ) are associated with antimicrobial and anti-inflammatory activities, though specific data for the target compound is lacking .
Synthetic Routes: The target compound likely follows a multi-step synthesis involving cyclization (e.g., 1,2,4-oxadiazole formation via nitrile oxide cycloaddition) and substitution reactions, as seen in and . and employ multi-component reactions with acetic anhydride or phenethyl groups, highlighting the versatility of pyrazolo-pyrazinone synthesis .
Physicochemical and Pharmacokinetic Properties
- Solubility : The ethoxy and methoxy groups in the target compound improve solubility in polar solvents compared to halogenated analogs (e.g., ’s chloro-substituted derivative) .
Analytical Characterization
- Crystallography : SHELX software () is widely used for structural elucidation of similar compounds, suggesting its applicability for the target compound .
- Chromatography: Carbon nanotube-based columns () could separate aromatic derivatives like the target compound, leveraging π-π interactions for purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
